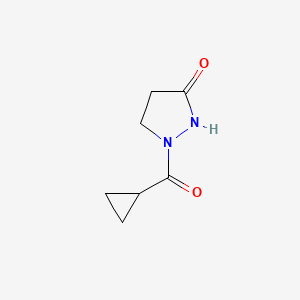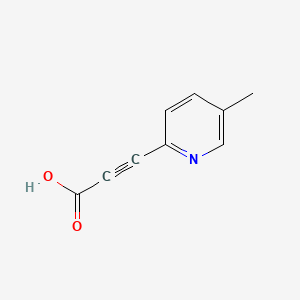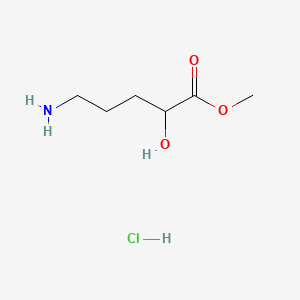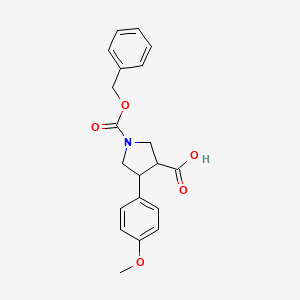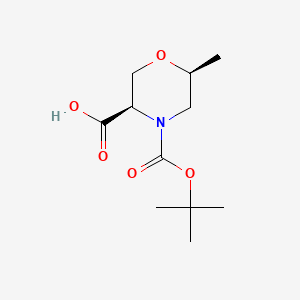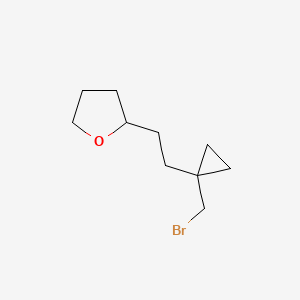
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran is an organic compound that features a cyclopropyl group attached to a bromomethyl group, which is further connected to an ethyl chain terminating in a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran typically involves the bromination of cyclopropyl methyl ketone or aldehyde derivatives. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of ethyl cyanoacetate or malononitrile . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes further reactions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are common in industrial settings to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the cyclopropyl group allows for potential ring-opening and cyclization reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyl Methyl Bromide: A simpler analog with similar reactivity but lacking the tetrahydrofuran ring.
Tetrahydrofurfuryl Bromide: Contains a bromomethyl group attached to a tetrahydrofuran ring but lacks the cyclopropyl group.
Bromomethylcyclopropane Derivatives: Various derivatives with different substituents on the cyclopropyl ring.
Uniqueness
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran is unique due to the combination of the cyclopropyl group and the tetrahydrofuran ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H17BrO |
|---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
2-[2-[1-(bromomethyl)cyclopropyl]ethyl]oxolane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(5-6-10)4-3-9-2-1-7-12-9/h9H,1-8H2 |
InChI-Schlüssel |
ZWRVWRUFJFMKTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CCC2(CC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride](/img/structure/B13633010.png)
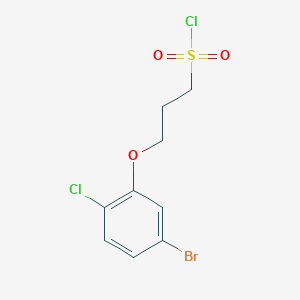
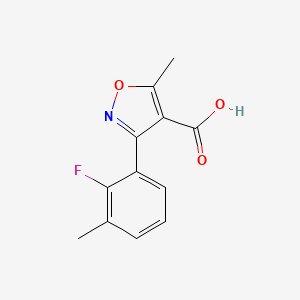
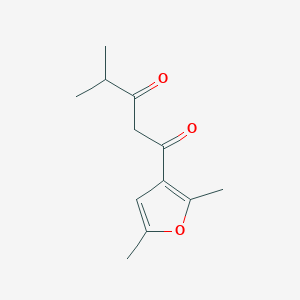
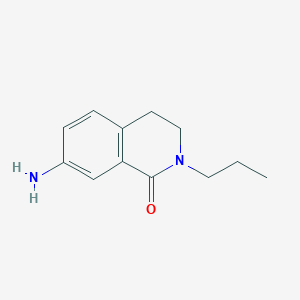
![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)

